REACTION_CXSMILES
|
[CH:1](O)=O.Cl.[Cl:5][CH2:6][CH2:7][NH:8][CH2:9][CH2:10][Cl:11]>C=O>[ClH:5].[Cl:5][CH2:6][CH2:7][N:8]([CH3:1])[CH2:9][CH2:10][Cl:11] |f:1.2,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCNCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with magnetic stirring at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
After 3 h the temperature was increased to 120° C. for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature before the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCCN(CCCl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |